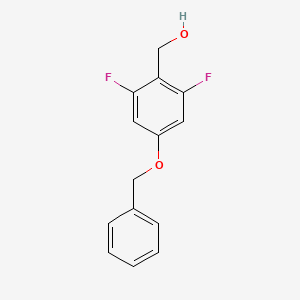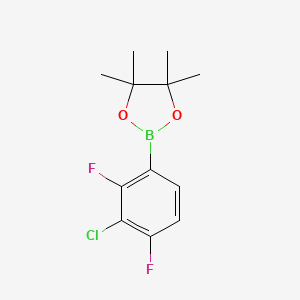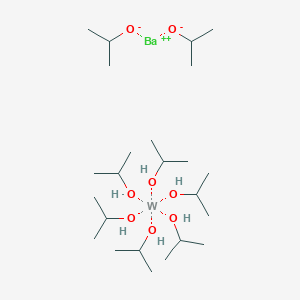![molecular formula C33H48N4O21 B1495418 GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP CAS No. 1858223-99-0](/img/structure/B1495418.png)
GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl is a complex oligosaccharide derivative It is composed of three monosaccharides: N-acetylglucosamine, N-acetylneuraminic acid, and N-acetylgalactosamine, linked to a para-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The general synthetic route includes:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to protect hydroxyl groups on the monosaccharides.
Glycosylation: The glycosylation reaction involves the formation of glycosidic bonds between the monosaccharides. This step often requires the use of glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate.
Deprotection: After the glycosylation steps, the protecting groups are removed using specific reagents like hydrogenation or acidic conditions.
Attachment of Para-nitrophenyl Group: The final step involves the attachment of the para-nitrophenyl group to the oligosaccharide structure.
Industrial Production Methods
Industrial production of this compound may involve automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate to cleave specific glycosidic bonds.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.
Substitution: Substitution reactions involve replacing functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Periodate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling, immune response, and protein glycosylation.
Industry: Utilized in the production of glycosylated biomolecules and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl involves its interaction with specific enzymes and receptors. The compound can act as a substrate or inhibitor for glycosyltransferases and glycosidases, affecting glycosylation pathways and cellular processes. The molecular targets include enzymes involved in carbohydrate metabolism and cell surface receptors that recognize glycan structures.
Comparación Con Compuestos Similares
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: can be compared with other similar compounds such as:
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine: Lacks the para-nitrophenyl group, making it less useful in certain analytical applications.
N-acetylglucosamine (1-4) [N-acetylneuraminic acid (2-3)] N-acetylgalactosamine: Different glycosidic linkages, leading to variations in biological activity and enzyme recognition.
N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-methyl: Contains a methyl group instead of para-nitrophenyl, affecting its chemical properties and reactivity.
The uniqueness of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl lies in its specific glycosidic linkages and the presence of the para-nitrophenyl group, which enhances its utility in biochemical assays and research applications.
Propiedades
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N4O21/c1-12(40)34-21-17(43)8-33(32(49)50,58-29(21)24(45)18(44)9-38)53-11-20-26(47)28(57-30-22(35-13(2)41)27(48)25(46)19(10-39)55-30)23(36-14(3)42)31(56-20)54-16-6-4-15(5-7-16)37(51)52/h4-7,17-31,38-39,43-48H,8-11H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,49,50)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28+,29+,30-,31-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFVBAMHWMDAT-PQEAEXJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N4O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
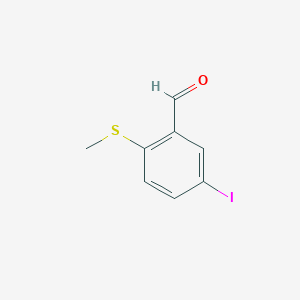

![2-Chloro-9,9'-spirobi[fluorene]](/img/structure/B1495347.png)
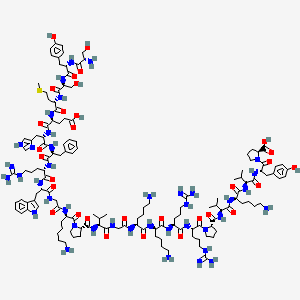
![(2Z)-2-[(E)-3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B1495360.png)

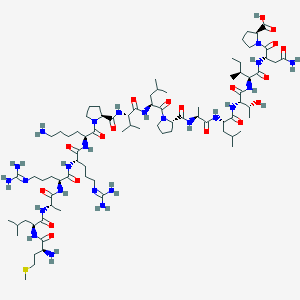

![Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B1495376.png)
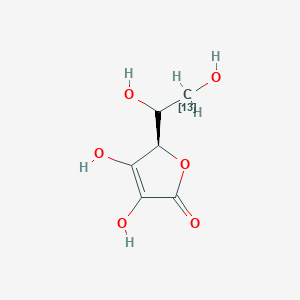
![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)
